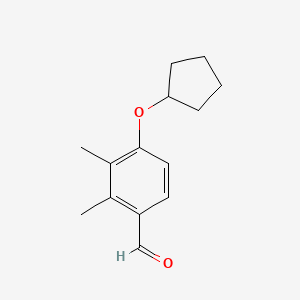
4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentyloxy group attached to a dimethylbenzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde typically involves the alkylation of 2,3-dimethylbenzaldehyde with cyclopentanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: 4-(Cyclopentyloxy)-2,3-dimethylbenzoic acid.
Reduction: 4-(Cyclopentyloxy)-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
4-(Cyclopentyloxy)-2,3-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Cyclopentyloxy)-2,3-dimethylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2,3-Dimethylbenzaldehyde: Lacks the cyclopentyloxy group.
Uniqueness: 4-(Cyclopentyloxy)-2,3-dimethylbenzaldehyde is unique due to the presence of both the cyclopentyloxy group and the dimethylbenzaldehyde core, which confer distinct chemical and physical properties
Properties
CAS No. |
820237-15-8 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-cyclopentyloxy-2,3-dimethylbenzaldehyde |
InChI |
InChI=1S/C14H18O2/c1-10-11(2)14(8-7-12(10)9-15)16-13-5-3-4-6-13/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
IPAPROKNBLUCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC2CCCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



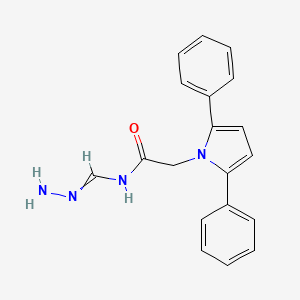
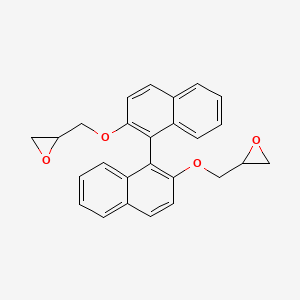
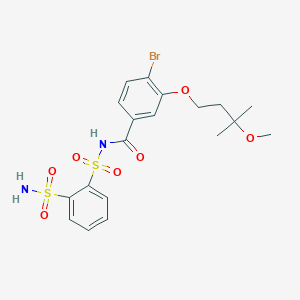
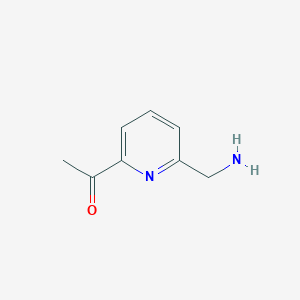

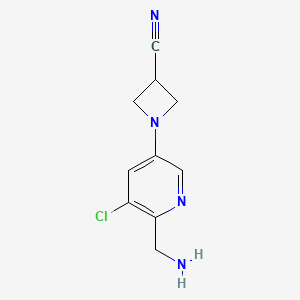
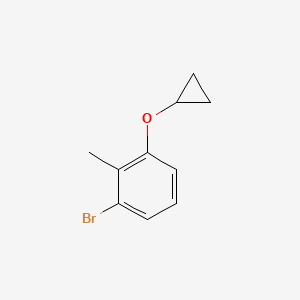
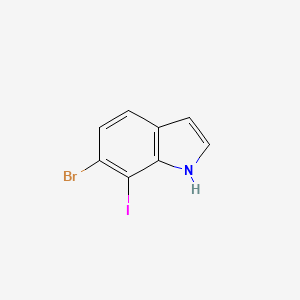
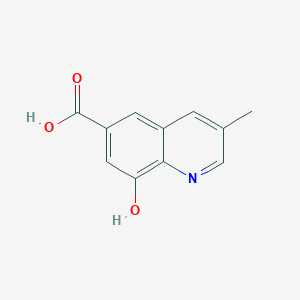
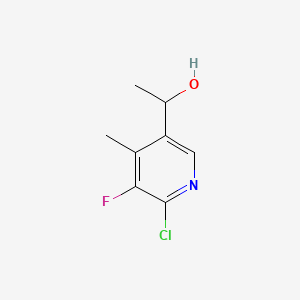
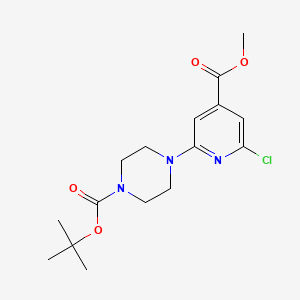
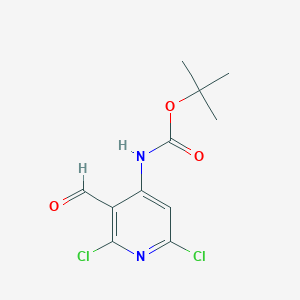
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
